molecular formula C18H22FN5O B2571014 2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine CAS No. 2379951-94-5

2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2571014
CAS No.: 2379951-94-5
M. Wt: 343.406
InChI Key: BEAHGQMJCJDCLT-UHFFFAOYSA-N
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Description

2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a cyclobutyl group and a piperidine moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclobutyl group is introduced through a cyclization reaction, and the piperidine moiety is attached via nucleophilic substitution. Common reagents used in these reactions include cyclobutylamine, piperidine, and various fluorinating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for cryogenic reactions to 150°C for high-temperature reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine
  • 2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-bromopyrimidine
  • 2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-iodopyrimidine

Uniqueness

What sets 2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine apart from similar compounds is its fluorine substitution, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c19-15-9-20-18(21-10-15)24-6-4-13(5-7-24)11-25-17-8-16(22-12-23-17)14-2-1-3-14/h8-10,12-14H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAHGQMJCJDCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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